(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride
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Overview
Description
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO and a molecular weight of 384.05. It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride typically involves the reaction of p-dodecylbenzyl chloride with 2-hydroxyethyl dimethylamine. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Similar structure but lacks the hydroxyethyl group.
Uniqueness
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is unique due to its hydroxyethyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it more effective in certain applications, such as drug delivery and antimicrobial formulations .
Properties
CAS No. |
84501-42-8 |
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Molecular Formula |
C23H42ClNO |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SLWIQSRFLVLCFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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